molecular formula C17H34ClNO4 B8088730 Decanoyl-L-carnitine-d3 (chloride)

Decanoyl-L-carnitine-d3 (chloride)

Cat. No.: B8088730
M. Wt: 354.9 g/mol
InChI Key: KETNUEKCBCWXCU-GGBIRWKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of decanoyl-L-carnitine. It is primarily used as an internal standard for the quantification of decanoyl-L-carnitine in various analytical applications, particularly in mass spectrometry. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, providing a stable isotope for precise quantification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of decanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Decanoyl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include decanoic acid, decanol, and various substituted derivatives of decanoyl-L-carnitine .

Scientific Research Applications

Decanoyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of decanoyl-L-carnitine-d3 (chloride) involves its role as a fatty acid transporter. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The deuterium labeling allows for precise tracking and quantification of the compound in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

    Decanoyl-L-carnitine: The non-deuterated form of the compound.

    Octanoyl-L-carnitine: A shorter-chain analog.

    Palmitoyl-L-carnitine: A longer-chain analog

Uniqueness

Decanoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. This makes it particularly valuable as an internal standard in mass spectrometry, allowing for accurate quantification of decanoyl-L-carnitine and related compounds .

Properties

IUPAC Name

[(2R)-3-carboxy-2-decanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i2D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNUEKCBCWXCU-GGBIRWKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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